molecular formula C16H20N2O3 B13758037 1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide CAS No. 57632-68-5

1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B13758037
CAS No.: 57632-68-5
M. Wt: 288.34 g/mol
InChI Key: BQWDCWDJASHHKV-UHFFFAOYSA-N
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Description

1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide is a chemical compound with the molecular formula C16H20N2O3 and a molecular weight of 288.34 g/mol . It is known for its unique structure, which includes a benzoyl group attached to a pyrrolidine ring, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide involves several steps. One common method includes the reaction of N,N-diethyl-2-pyrrolidone with benzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at room temperature, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group can be replaced by other functional groups using reagents like sodium hydride or Grignard reagents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoyl group plays a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide: This compound has a similar structure but with dimethyl groups instead of diethyl groups, leading to differences in reactivity and biological activity.

    1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxylate: The ester derivative of the compound, which may have different solubility and stability properties.

    1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxylic acid: The carboxylic acid form, which can undergo different chemical reactions compared to the amide

Properties

CAS No.

57632-68-5

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

1-benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C16H20N2O3/c1-3-17(4-2)16(21)13-10-11-14(19)18(13)15(20)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3

InChI Key

BQWDCWDJASHHKV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2

Origin of Product

United States

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